molecular formula C12H12O4 B8687596 4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one

4-(2-hydroxyethyl)-5-oxiran-2-yl-2-benzofuran-1(3H)-one

Cat. No. B8687596
M. Wt: 220.22 g/mol
InChI Key: NONUIKWIALHUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206198B2

Procedure details

5-Ethenyl-4-(2-hydroxyethyl)-2-benzofuran-1(3H)-one (1.2 g, 5.9 mmol) was added to a flask containing a stir bar. To the flask was then added dichloromethane (20 mL). The flask was placed in a cool bath of 0° C.; to the flask was poured mCPBA (1.5 g, 8.8 mmol) and the resulting mixture was stirred at room temperature for overnight; LC as well as TLC (hexanes/EtOAc=1/1) indicated that reaction had gone to completion. The solution was treated with dichloromethane and washed with NaHCO3, Na2S2O3, and water, the organic layer was then dried over Na2SO4, filtered and concentrated to dryness, it was then treated with AcOH (20 mL) and stirred overnight; LC indicated formation of cyclized product. The solvent was removed and the resulting residue was absorbed onto silica gel and the title compound was isolated with the solvent system of hexanes/EtOAc (1/1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[C:4]=1[CH2:13][CH2:14][OH:15])=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:24])C=1>ClCCl>[OH:15][CH2:14][CH2:13][C:4]1[C:5]2[CH2:9][O:8][C:7](=[O:10])[C:6]=2[CH:11]=[CH:12][C:3]=1[CH:1]1[CH2:2][O:24]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=C)C1=C(C2=C(C(OC2)=O)C=C1)CCO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a stir bar
CUSTOM
Type
CUSTOM
Details
The flask was placed in a cool bath of 0° C.
WASH
Type
WASH
Details
washed with NaHCO3, Na2S2O3, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness, it
ADDITION
Type
ADDITION
Details
was then treated with AcOH (20 mL)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting residue was absorbed onto silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC1=C(C=CC=2C(OCC21)=O)C2OC2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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